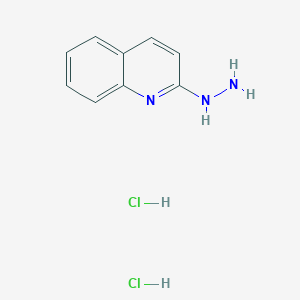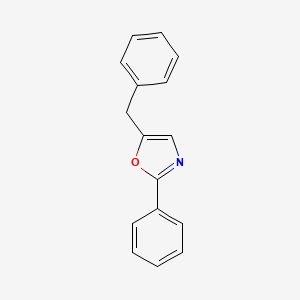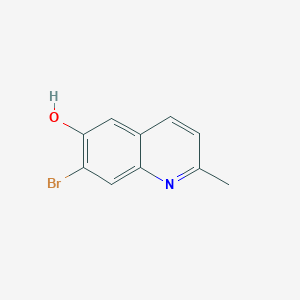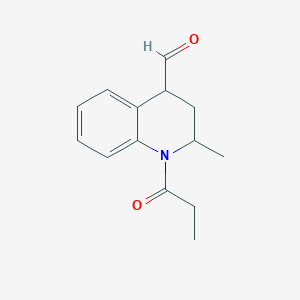![molecular formula C14H22OSi B11873346 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one CAS No. 109681-49-4](/img/structure/B11873346.png)
2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is an organosilicon compound that is widely used in organic synthesis. It is known for its stability and versatility as a protecting group for alcohols and other functional groups. The compound’s structure includes a phenyl group attached to an ethanone backbone, with a tert-butyldimethylsilyl group providing steric protection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE typically involves the reaction of phenylethanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction parameters and the use of efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various silyl ethers or other protected derivatives .
Applications De Recherche Scientifique
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is used in a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild acidic or basic conditions, allowing for the selective removal of the protecting group without affecting other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-Butyldiphenylsilyl (TBDPS): Similar to tert-butyldimethylsilyl but with increased resistance to acidic hydrolysis and selectivity towards primary hydroxyl groups.
Trimethylsilyl (TMS): Less bulky and more susceptible to hydrolysis compared to tert-butyldimethylsilyl.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride ions compared to tert-butyldimethylsilyl.
Uniqueness
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is unique due to its balance of steric protection and ease of removal. It provides sufficient steric hindrance to protect sensitive functional groups while being easily removable under mild conditions. This makes it a versatile and valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
109681-49-4 |
|---|---|
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]-1-phenylethanone |
InChI |
InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clé InChI |
VBOOLRFUYQTCIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)

![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)
![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)



![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)



